3-Methoxy-4-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

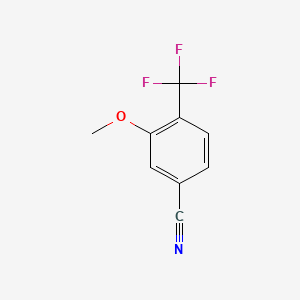

3-Methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 3-methoxybenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl) under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Methoxy-4-(trifluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction with LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of halogenated derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-Methoxy-4-(trifluoromethyl)benzonitrile serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Formation of Bicyclic Heterocycles : It is utilized in synthesizing substituted bicyclic compounds such as quinolines and benzotriazoles, which are relevant in pharmaceuticals .

- Precursor for Active Pharmaceutical Ingredients (APIs) : The compound shows potential in developing drugs with antitumor and antiviral activities due to its unique electronic properties imparted by the trifluoromethyl group .

Material Science

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for applications in material science. This includes:

- Development of Fluorinated Polymers : The compound can be used in the synthesis of advanced materials that require specific chemical stability and performance characteristics.

- Surface Modification Agents : Its properties can be exploited for modifying surfaces to improve hydrophobicity or other functional characteristics.

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as a drug candidate:

- Drug Design : The unique properties of the trifluoromethyl group can influence the pharmacokinetics of drug molecules, enhancing their efficacy and safety profiles .

- Biological Activity Studies : Researchers investigate its interactions with biological systems, focusing on how modifications to the benzonitrile structure can lead to improved therapeutic agents .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against several viral strains. The synthesis involved modifying the compound to enhance its binding affinity to viral targets, showcasing its potential as a lead compound in drug development.

Case Study 2: Development of Fluorinated Polymers

Research involving the incorporation of this compound into polymer matrices revealed improvements in thermal stability and chemical resistance. These polymers showed promise for applications in coatings and protective materials where durability is essential.

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its reactivity and applications.

3-(Trifluoromethyl)benzonitrile: Similar structure but different substitution pattern, leading to variations in properties and uses.

Uniqueness

3-Methoxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Activité Biologique

3-Methoxy-4-(trifluoromethyl)benzonitrile (CAS Number: 447-93-8) is a compound of significant interest in medicinal chemistry due to its structural features that enhance biological activity. The trifluoromethyl group is known for its ability to modify the electronic properties of organic molecules, thus influencing their pharmacological profiles. This article reviews the biological activities associated with this compound, including its synthesis, antiprotozoal effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3NO, characterized by a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. These functional groups are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the introduction of trifluoromethyl and methoxy groups onto the aromatic ring. One common approach includes the use of organometallic reagents in coupling reactions, which allow for the selective formation of the desired compound under controlled conditions .

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have demonstrated significant activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analyses suggest that trifluoromethyl substitutions enhance potency, with IC₅₀ values often below 0.050 µM for the most active derivatives .

| Compound | Target Protozoa | IC₅₀ (µM) |

|---|---|---|

| This compound | E. histolytica | <0.050 |

| This compound | G. intestinalis | <0.050 |

| This compound | T. vaginalis | <0.070 |

Antibacterial and Anticancer Activity

The presence of trifluoromethyl groups has been linked to enhanced antibacterial properties in various studies. Compounds with similar structures have shown promising results against bacteria such as Escherichia coli and fungi like Candida albicans. For example, one study reported minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for certain derivatives .

In terms of anticancer activity, compounds with trifluoromethyl substitutions have been tested against multiple human cancer cell lines, demonstrating IC₅₀ values that rival established chemotherapeutics like Doxorubicin. Notably, some derivatives exhibited IC₅₀ values lower than those of Doxorubicin across various cancer types, indicating their potential as effective anticancer agents .

Case Studies

Case Study 1: Antiprotozoal Screening

In a comprehensive screening of various aryl derivatives, including those with trifluoromethyl groups, researchers found that modifications to the phenyl ring significantly influenced antiprotozoal activity. The best-performing compounds were those with electron-withdrawing groups, which enhanced their interaction with target sites in protozoan cells .

Case Study 2: Anticancer Efficacy

A recent investigation into novel aryl-urea derivatives containing trifluoromethyl groups revealed that these compounds not only inhibited tumor growth in vitro but also altered gene expression related to cancer progression. Specifically, down-regulation of genes such as EGFR and KRAS was observed in treated cancer cell lines .

Propriétés

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUCJMIPAXDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.